chemical structure and properties of 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
chemical structure and properties of 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
An In-depth Technical Guide to 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Introduction
4-[(3-fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a substituted aromatic acyl chloride. Its structure incorporates several key functional groups that make it a valuable, albeit highly reactive, intermediate in synthetic organic chemistry. The presence of a reactive acyl chloride group, a methoxy substituent, and a fluorinated benzyl ether moiety suggests its potential utility as a building block for complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and essential handling protocols, grounded in established chemical principles.
The acyl chloride functional group is one of the most reactive derivatives of carboxylic acids, making it an excellent electrophile for reactions with a wide range of nucleophiles.[1][2][3] This high reactivity allows for the efficient formation of esters, amides, and ketones, which are common linkages in pharmacologically active compounds. The 3-fluoro-benzyl ether component introduces a fluorinated motif, a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.
Chemical Structure and Predicted Physicochemical Properties
The core of the molecule is a benzoyl chloride ring substituted at the 3- and 4-positions. The IUPAC name is 4-((3-fluorobenzyl)oxy)-3-methoxybenzoyl chloride. The structure combines the rigidity of the benzene ring with the flexibility of the benzyl ether linkage.
Structural Breakdown:
-
Acyl Chloride (-COCl): This is the primary reactive center of the molecule. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[3]
-
3-Methoxy Group (-OCH₃): An electron-donating group that influences the reactivity of the aromatic ring.
-
4-(3-Fluorobenzyl)oxy Group (-OCH₂-C₆H₄-F): This group introduces a fluorinated aromatic ring and an ether linkage. The fluorine atom can modulate the electronic properties of the benzyl ring and participate in specific intermolecular interactions.
A summary of predicted and calculated physicochemical properties is presented below.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₅H₁₂ClFO₃ | Calculation |
| Molecular Weight | 294.71 g/mol | Calculation |
| Appearance | Likely a solid at room temperature | Analogy to similar structures |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Insoluble and reactive with protic solvents (e.g., water, alcohols). | General chemical principles |
| Boiling Point | High, likely >200°C at atmospheric pressure, subject to decomposition. | Analogy to similar structures |
| Melting Point | Predicted to be a low-melting solid. | Analogy to similar structures |
Proposed Synthesis and Experimental Workflow
There is no commercially available, standardized synthesis protocol for 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoyl chloride. However, a robust and logical synthetic route can be designed starting from commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The synthesis involves two key steps: a Williamson ether synthesis followed by the conversion of the carboxylic acid to an acyl chloride.
Synthesis Pathway Overview
The proposed pathway is a two-step process designed to first install the fluorobenzyl ether and then activate the carboxylic acid. This sequence avoids protecting groups and is generally efficient.
Caption: Proposed two-step synthesis of 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoyl chloride.
Detailed Experimental Protocols
Step 1: Synthesis of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid
-
Rationale: This step utilizes a standard Williamson ether synthesis. A weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group of vanillic acid, which then acts as a nucleophile to displace the bromide from 3-fluorobenzyl bromide. DMF is an excellent polar aprotic solvent for this type of reaction.
-
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-methoxybenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and N,N-dimethylformamide (DMF, 5 mL/mmol of acid).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 3-fluorobenzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing ice-water (10x the volume of DMF).
-
Acidify the aqueous mixture with 2M HCl until the pH is ~2, which will precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoic acid.
-
Step 2: Synthesis of 4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride
-
Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[4] A catalytic amount of DMF can accelerate the reaction via the formation of a Vilsmeier intermediate. The reaction is performed under anhydrous conditions as the product is highly moisture-sensitive.
-
Protocol:
-
CRITICAL: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend the 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) from Step 1 in an anhydrous solvent like toluene or dichloromethane (DCM).
-
Add a catalytic amount of DMF (1-2 drops).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (if using toluene) or stir at room temperature (if using DCM) until the evolution of gas (SO₂ and HCl) ceases and the solid has dissolved.
-
Remove the excess solvent and thionyl chloride under reduced pressure.
-
The resulting crude 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoyl chloride is often used immediately in the next synthetic step without further purification due to its high reactivity.
-
Reactivity, Stability, and Safe Handling
Reactivity Profile: The primary site of reactivity is the acyl chloride functional group. This group is highly susceptible to nucleophilic acyl substitution.[5]
-
Hydrolysis: Reacts vigorously with water to form the corresponding carboxylic acid and hydrochloric acid.[3][6] This reaction is often exothermic.
-
Alcoholysis: Reacts readily with alcohols to form esters.
-
Aminolysis: Reacts with ammonia, primary, and secondary amines to form amides.[7]
-
Friedel-Crafts Acylation: Can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.
Caption: Key reactions of the acyl chloride functional group.
Stability and Storage: 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoyl chloride is expected to be highly sensitive to moisture. Sealed containers may build up pressure over time due to slow decomposition, especially if exposed to moisture or heat, generating HCl gas.[6] It should be stored under an inert atmosphere, in a cool, dry place, and away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[8]
Safe Handling: Due to its corrosive and reactive nature, strict safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of corrosive vapors.
-
Spill Management: In case of a spill, use a dry, inert absorbent material like sand or earth. Do not use water or combustible materials.[6]
Potential Applications in Research and Drug Development
While specific applications for this exact molecule are not documented, its structural features suggest several potential uses as a synthetic intermediate.
-
Scaffold for Bioactive Molecules: Benzoyl derivatives are present in numerous pharmacologically active compounds. This molecule could serve as a starting point for synthesizing novel compounds with potential applications as enzyme inhibitors or receptor modulators. Methoxybenzoyl-containing structures have been investigated as potential anti-cancer agents.[9]
-
Introduction of Fluorine: The 3-fluorobenzyl group can be used to introduce fluorine into a target molecule. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity.
-
Linker Chemistry: The acyl chloride can be used to covalently attach this molecular fragment to other molecules of interest, for example, in the development of PROTACs or other targeted therapies.
Conclusion
4-[(3-fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a highly reactive and versatile chemical intermediate. While not a common, off-the-shelf reagent, its synthesis is straightforward from readily available starting materials. Its utility lies in the combination of a highly reactive acyl chloride handle with a fluorinated benzyloxy moiety, making it a potentially valuable building block for the synthesis of complex and biologically relevant molecules. Proper handling and storage under anhydrous conditions are paramount to ensure its stability and the safety of the user.
References
-
National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
-
National Center for Biotechnology Information. (n.d.). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Save My Exams. (2026, February 23). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acyl chloride - Wikipedia [en.wikipedia.org]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. savemyexams.com [savemyexams.com]
- 8. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 9. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
